1-(3-Ethoxyphenyl)-2-methylpropan-1-one

Description

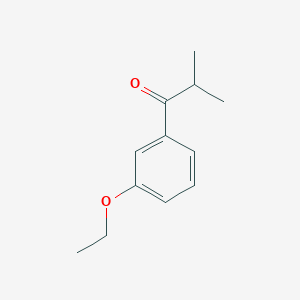

1-(3-Ethoxyphenyl)-2-methylpropan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with a 3-ethoxyphenyl group at the carbonyl carbon and a methyl group at the adjacent carbon. This compound belongs to a broader class of aryl alkyl ketones, which are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure imparts unique electronic and steric properties, influencing reactivity and interactions in both synthetic and biological contexts.

Properties

IUPAC Name |

1-(3-ethoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-11-7-5-6-10(8-11)12(13)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEWJAILJBXQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethoxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Ethoxyphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of ketones. The pathways involved include the formation of reactive intermediates that can further react to form more stable products.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations :

Comparison with Analogous Syntheses :

Table 2: Functional Comparison

Computational and Analytical Insights

- Hydrogen Bonding : The carbonyl group in propan-1-one derivatives participates in hydrogen-bonding networks, influencing crystal packing and stability, as discussed in Etter’s graph-set analysis .

- DFT Studies: Analogous compounds (e.g., Cu²⁺ complexes of trihydroxyphenyl-propanones) have been modeled to predict electronic properties and reactivity .

Biological Activity

1-(3-Ethoxyphenyl)-2-methylpropan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known as ethyl 3-(3-ethoxyphenyl)-2-methylpropanoate, features an ethoxy group attached to a phenyl ring and a ketone functional group. Its molecular formula is , with a molecular weight of approximately 210.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific biochemical pathways, influencing processes such as inflammation and pain perception.

Pharmacological Effects

Research has indicated several potential pharmacological effects of this compound:

- Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in biological systems, making it a candidate for treating inflammatory conditions.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects in clinical settings, suggesting that this compound may possess similar properties .

- Antimicrobial Activity : Some derivatives of the compound have exhibited antimicrobial properties, indicating potential use in combating infections .

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced inflammation markers | |

| Analgesic | Potential analgesic effects | |

| Antimicrobial | Exhibited antimicrobial properties |

Comparison with Related Compounds

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 1-(4-Ethoxyphenyl)-2-methylpropan-1-one | Ethoxy group in para position | Different reactivity due to positional isomerism |

| 1-(3-Hydroxyphenyl)-2-methylpropan-1-one | Hydroxy group instead of ethoxy | Potentially different biological activity |

| 1-(3-Chlorophenyl)-2-methylpropan-1-one | Chlorine substituent on phenyl ring | Variations in reactivity and stability |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines. The study concluded that the compound's mechanism likely involves the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.